7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical properties.
Properties
IUPAC Name |
7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(3-methylsulfanylpropyl)-2,7-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2OS/c1-24-18-5-6-19(21)17(13-18)14-23-9-3-7-20(16-23)8-11-22(15-20)10-4-12-25-2/h5-6,13H,3-4,7-12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNWNVBBVVJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)CCCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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